molecular formula C17H10ClN3O5 B2857450 2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 890641-99-3

2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2857450
CAS No.: 890641-99-3
M. Wt: 371.73
InChI Key: FYEBIVFRLNXLQN-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at the 2-position with a 5-(4-chloro-3-nitrophenyl)-2-methylfuran-3-yl group and at the 5-position with a furan-2-yl moiety. This structure combines electron-withdrawing (chloro, nitro) and aromatic (furan, phenyl) groups, which are common in bioactive molecules.

Properties

IUPAC Name

2-[5-(4-chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O5/c1-9-11(16-19-20-17(26-16)14-3-2-6-24-14)8-15(25-9)10-4-5-12(18)13(7-10)21(22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEBIVFRLNXLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenyl derivatives to introduce the nitro group. This is followed by the formation of the furan ring through cyclization reactions. The final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the furan and nitrophenyl groups in the structure of 2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole enhances its efficacy against various bacterial strains. A study demonstrated that derivatives with similar structures showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential for development as novel antimicrobial agents .

Anti-cancer Properties
Compounds containing oxadiazole moieties have been investigated for their anti-cancer properties. The incorporation of the 4-chloro-3-nitrophenyl group is hypothesized to contribute to cytotoxic effects against cancer cell lines. Preliminary studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Materials Science

Fluorescent Materials
The unique electronic properties of this compound make it suitable for applications in organic electronics and optoelectronic devices. Its ability to emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and sensors. Research into similar compounds has shown their potential for use as fluorescent probes in biological imaging .

Polymer Blends
In materials science, the compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that oxadiazole-containing polymers exhibit improved performance in terms of thermal resistance and mechanical strength compared to traditional polymers .

Agricultural Chemistry

Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide. Research indicates that oxadiazoles can exhibit insecticidal properties against agricultural pests. The introduction of specific substituents can enhance bioactivity, making them effective agents for crop protection .

Summary Table of Applications

Application AreaSpecific Use CaseRemarks
Medicinal ChemistryAntimicrobial AgentsEffective against various bacterial strains
Anti-cancer PropertiesInduces apoptosis in cancer cell lines
Materials ScienceFluorescent MaterialsSuitable for OLEDs and biological imaging probes
Polymer BlendsEnhances thermal stability and mechanical strength
Agricultural ChemistryPesticidal ActivityPotential insecticidal properties

Mechanism of Action

The mechanism of action of 2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their function. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The target compound shares structural motifs with several 1,3,4-oxadiazole derivatives reported in the literature:

Compound Name Key Substituents Evidence Source
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Bromobenzyl, trifluoromethylpyrazole
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl, 4-fluorophenyl
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Bromophenylpropanone, 4-chlorophenyl
5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Chloro-isopropyl, 4-nitrophenyl
5-(furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole Furan-2-yl, 3-nitrophenyl
2-(2-(1,3-Diphenyl-1H-pyrazol-4-yl)vinyl)-5-(furan-2-yl)-1,3,4-oxadiazole (Compound 03) Furan-2-yl, pyrazole-vinyl

Key Observations :

  • The 4-chloro-3-nitrophenyl group in the target compound is rare but analogous to 3-nitrophenyl in and 4-nitrophenyl in .
  • The furan-2-yl substituent is shared with , which exhibit antiparasitic and antimicrobial activity.
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Physical Form
2-((4-Bromobenzyl)thio)-5-(trifluoromethylpyrazolyl)-1,3,4-oxadiazole 113–114 83.3 White solid
2-(Allylthio)-5-(trifluoromethylpyrazolyl)-1,3,4-oxadiazole 77–78 78.4 White solid
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Not reported Not reported Not reported
5-(furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole Not reported Not reported Screening compound

Key Observations :

  • Derivatives with bulky aromatic substituents (e.g., bromobenzyl, trifluoromethylpyrazole) exhibit higher melting points (>100°C) and yields (>75%) .
  • The target compound’s chloro-nitro-phenyl group may increase melting point compared to simpler analogs due to enhanced molecular rigidity.
Antimicrobial and Antiparasitic Activity
  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole ():
    • Inhibits Xanthomonas oryzae (Xoo) biofilm formation (94.52% inhibition at 20 μg/mL).
    • Reduces exopolysaccharide (EPS) production, critical for bacterial virulence.
  • Compound 03 ():
    • Exhibits antimalarial activity via schizont maturation inhibition.
Anti-Inflammatory Activity
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole :
    • 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
Enzyme Inhibition

    Biological Activity

    2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

    Chemical Structure and Properties

    The compound features a complex structure that includes a furan ring and an oxadiazole moiety, which are known to contribute to its biological activity. The presence of nitro and chloro substituents enhances its reactivity and interaction with biological targets.

    PropertyValue
    IUPAC NameThis compound
    Molecular FormulaC17H12ClN3O5
    Molecular Weight373.75 g/mol
    CAS Number890642-02-1

    Antibacterial Activity

    Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For example:

    • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound has an MIC of around 8 μg/mL against Staphylococcus aureus and MRSA strains, indicating potent activity against these pathogens .
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus8
    MRSA8
    Escherichia coliInactive

    Antifungal Activity

    The compound also demonstrates antifungal activity against various fungi. Notably, it has shown effectiveness against Candida albicans with an MIC of approximately 7.80 μg/mL .

    Fungal StrainMIC (μg/mL)
    Candida albicans7.80

    Anticancer Activity

    In addition to its antibacterial and antifungal effects, the compound has been evaluated for anticancer properties. It has shown promising results in inhibiting the growth of cancer cell lines. For instance:

    • Cytotoxicity : The compound exhibited IC50 values in the low micromolar range (<10 μM) against several cancer cell lines, indicating significant cytotoxicity .
    Cancer Cell LineIC50 (μM)
    A549 (lung cancer)<10
    HeLa (cervical cancer)<10

    The biological activity of this compound is believed to involve multiple mechanisms:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
    • Reactive Oxygen Species (ROS) : The nitro and chloro groups can participate in redox reactions, generating ROS that can induce cellular damage in pathogens.
    • Cell Cycle Disruption : In cancer cells, the compound may interfere with cell cycle progression, leading to apoptosis.

    Case Studies

    Several studies have highlighted the efficacy of this compound:

    • Study on Antibacterial Activity : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 8 μg/mL.
    • Antifungal Efficacy Against Candida : Another research indicated that the compound showed significant antifungal activity with an MIC of 7.80 μg/mL against Candida albicans .
    • Anticancer Potential : In vitro studies revealed that the compound exhibited strong cytotoxic effects on A549 lung cancer cells with IC50 values less than 10 μM .

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